molecular formula C24H19ClN2O3S B10894890 (5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10894890
M. Wt: 450.9 g/mol
InChI Key: XRFFLRMHXOMKDD-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a chloroaniline group, and a methoxy-phenylmethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chloroaniline and methoxy-phenylmethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19ClN2O3S/c1-29-20-9-5-8-17(22(20)30-15-16-6-3-2-4-7-16)14-21-23(28)27-24(31-21)26-19-12-10-18(25)11-13-19/h2-14H,15H2,1H3,(H,26,27,28)/b21-14-

InChI Key

XRFFLRMHXOMKDD-STZFKDTASA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.